7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
Description
7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a carboxamide group attached to the triazolopyrimidine core
Properties
IUPAC Name |
7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5O/c1-7-10(12(15)20)11(8-2-4-9(14)5-3-8)19-13(18-7)16-6-17-19/h2-6,11H,1H3,(H2,15,20)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOVOPWUIQZQRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with hydrazine hydrate and ethyl acetoacetate can yield an intermediate hydrazone, which upon cyclization with formamide, forms the desired triazolopyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines.
Scientific Research Applications
Biological Activities
Research indicates that triazolopyrimidine derivatives exhibit a wide range of biological activities including:
- Anticancer Activity : Several studies have reported that triazolopyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds within this class have shown potential in targeting specific pathways involved in tumor growth and metastasis .
- Antimicrobial Properties : The compound demonstrates activity against various bacterial strains. A study highlighted its effectiveness compared to standard antibiotics, suggesting it could serve as a lead compound for developing new antimicrobial agents .
- Inhibition of Protein Interactions : Some derivatives are known to inhibit the MDM2-p53 protein-protein interaction, which is crucial in cancer biology. This inhibition can restore p53 function in cancer cells, providing a therapeutic avenue for p53-mutant tumors .
Case Studies and Research Findings
- Anticancer Studies :
-
Antimicrobial Efficacy :
- Research published in MDPI demonstrated that certain derivatives of 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine exhibited superior antimicrobial activity against strains like Staphylococcus aureus and Candida albicans. The study emphasized the importance of substituent groups on the phenyl ring for enhancing activity .
- Docking Studies :
Comparative Analysis of Triazolopyrimidine Derivatives
Mechanism of Action
The mechanism of action of 7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
- 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
- 7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
Uniqueness
The presence of the fluorophenyl group in 7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it distinct from its analogs with different substituents .
Biological Activity
Overview
7-(4-Fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a triazole ring fused with a pyrimidine ring. The presence of fluorophenyl and methyl substituents enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H15FN5O |
| Molecular Weight | 383.8 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
| InChI | InChI=1S/C19H15FN5O/c1-11... |
| InChI Key | FUIVNXRLUQUCIA-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects against diseases such as cancer.
- Receptor Modulation : It interacts with various receptors, influencing signal transduction pathways critical for cellular responses. This modulation can affect processes such as cell proliferation and apoptosis.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
- Anticancer Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown efficacy against MCF-7 breast cancer cells with IC50 values indicating potent growth inhibition.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several pathogens. Preliminary results suggest that it possesses broad-spectrum antibacterial properties.
- Anti-inflammatory Effects : Research indicates that the compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study published in MDPI reported that derivatives of triazolopyrimidines showed significant anticancer activity in vitro against MCF-7 cells with IC50 values as low as 9.1 µg/mL .
- Another research highlighted the enzyme inhibitory effects of triazolopyrimidine derivatives on tissue-nonspecific alkaline phosphatase (h-TNAP), which is crucial for understanding their potential in treating bone-related diseases .
- A review article detailed the synthesis and pharmacological potentials of triazolopyrimidine derivatives, emphasizing their role in drug discovery for various therapeutic areas including oncology and infectious diseases .
Q & A
Q. How to design a multi-step synthesis route for derivatives with modified substituents?
- Methodological Answer : Prioritize modular synthesis:
Core structure synthesis : Use one-pot reactions for the triazole-pyrimidine backbone.
Post-functionalization : Introduce fluorophenyl or methyl groups via Suzuki coupling or nucleophilic substitution.
Late-stage diversification : Click chemistry (e.g., azide-alkyne cycloaddition) adds functional groups (e.g., PEG chains) for solubility tuning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
